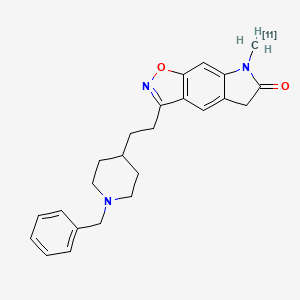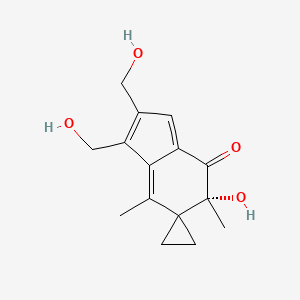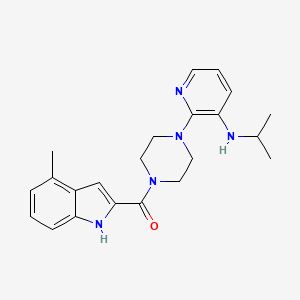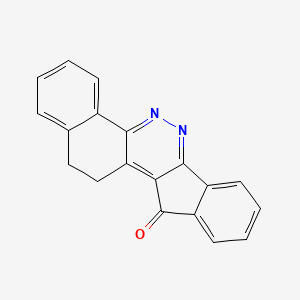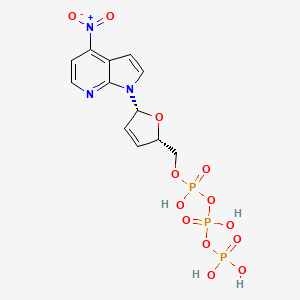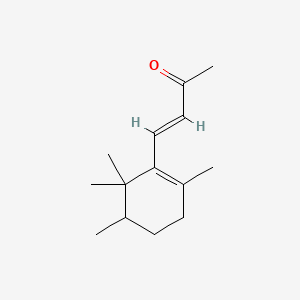
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, a cyclohexylamino group, and a methyl group, all attached to the acetamide backbone. It is typically used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the bromination of a benzoyl compound, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step often involves the methylation of the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted acetamides.
科学研究应用
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups may play a role in binding to these targets, while the cyclohexylamino and methyl groups may influence the compound’s overall activity and selectivity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2-benzoylphenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(4-bromophenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(cyclohexylamino)-N-methyl-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
属性
CAS 编号 |
76938-21-1 |
|---|---|
分子式 |
C22H26BrClN2O2 |
分子量 |
465.8 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O2.ClH/c1-25(21(26)15-24-18-10-6-3-7-11-18)20-13-12-17(23)14-19(20)22(27)16-8-4-2-5-9-16;/h2,4-5,8-9,12-14,18,24H,3,6-7,10-11,15H2,1H3;1H |
InChI 键 |
USZOQOGDNUNOKU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)C(=O)CNC3CCCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


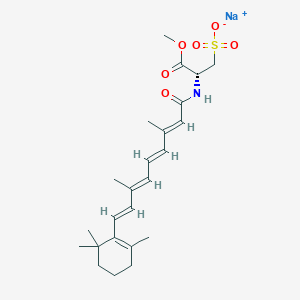
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
